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molecular formula C6H5NO4 B145892 4-Nitrocatechol CAS No. 3316-09-4

4-Nitrocatechol

Cat. No. B145892
M. Wt: 155.11 g/mol
InChI Key: XJNPNXSISMKQEX-UHFFFAOYSA-N
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Patent
US07109364B2

Procedure details

2-chloro-4-nitro-phenol (64.44 g, 0.4 mole) and 300 ml 4M NaOH solution were refluxed with heating for 6 hours. After cooling down and filtration with vacuuming, the filtrate (crystal) was dissolved in a little warm water (60° C.). The solution was adjusted to pH 2.0 with 10% HCl and cooled down while stirring. After filtration, the filtrate was recrystallized with water to yield 4-nitro-1,2-benzenediol (52.1 g, yield rate 84%).
Quantity
64.44 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[OH-:12].[Na+]>>[N+:8]([C:6]1[CH:7]=[C:2]([OH:12])[C:3]([OH:11])=[CH:4][CH:5]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
64.44 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
filtration with vacuuming
DISSOLUTION
Type
DISSOLUTION
Details
the filtrate (crystal) was dissolved in
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was recrystallized with water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 52.1 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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